
Diethyl (pent-4-enoyl)(pentyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (pent-4-enoyl)(pentyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a pent-4-enoyl group, a pentyl group, and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pent-4-enoyl)(pentyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with pent-4-enoyl chloride and pentyl bromide. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the alkyl halides to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (pent-4-enoyl)(pentyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Applications De Recherche Scientifique
Diethyl (pent-4-enoyl)(pentyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl (pent-4-enoyl)(pentyl)propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, it can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups, thereby modifying its chemical properties and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with two ethyl groups and a propanedioate moiety.
Diethyl pentylmalonate: Similar structure but lacks the pent-4-enoyl group.
Diethyl (but-3-enoyl)(pentyl)propanedioate: Similar but with a but-3-enoyl group instead of pent-4-enoyl.
Uniqueness
Diethyl (pent-4-enoyl)(pentyl)propanedioate is unique due to the presence of both pent-4-enoyl and pentyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler esters like diethyl malonate or diethyl pentylmalonate.
Propriétés
Numéro CAS |
65790-20-7 |
|---|---|
Formule moléculaire |
C17H28O5 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
diethyl 2-pent-4-enoyl-2-pentylpropanedioate |
InChI |
InChI=1S/C17H28O5/c1-5-9-11-13-17(15(19)21-7-3,16(20)22-8-4)14(18)12-10-6-2/h6H,2,5,7-13H2,1,3-4H3 |
Clé InChI |
UOZLYQCPEBJAIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)CCC=C)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)
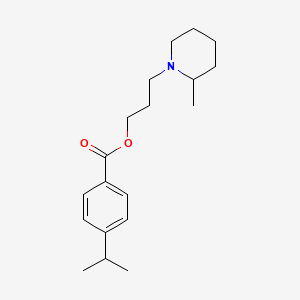
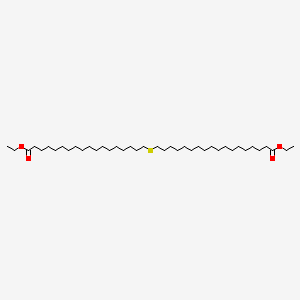

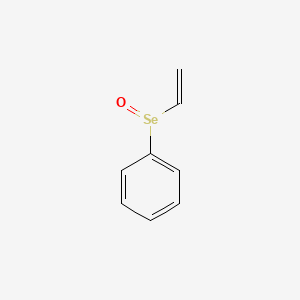
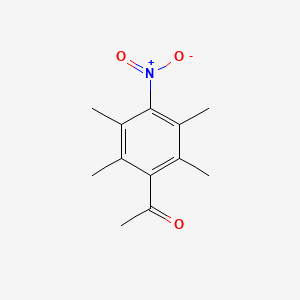

![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)
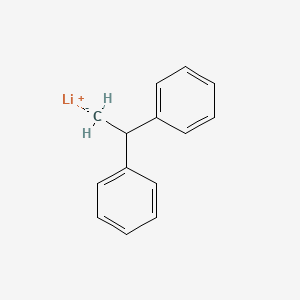
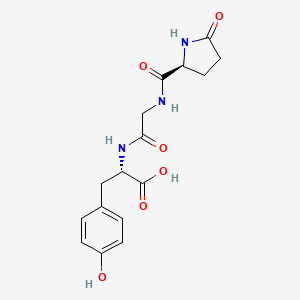
![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)
